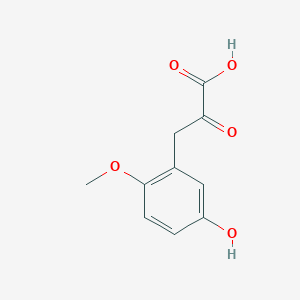
3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a ketone group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-methoxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable ketone, such as pyruvic acid, in the presence of a base like sodium hydroxide.
Reaction Conditions: The reaction is usually carried out at room temperature for a period of 24-48 hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparación Con Compuestos Similares
- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison:
- Structural Differences: While these compounds share similar functional groups, their structural arrangements differ, leading to variations in their chemical and biological properties.
- Unique Features: 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific arrangement of hydroxy, methoxy, and ketone groups, which confer distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
3-(5-hydroxy-2-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) |
Clave InChI |
ZHYWLGJRDAYRJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)O)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


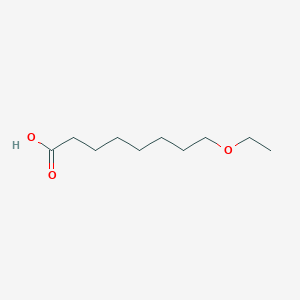
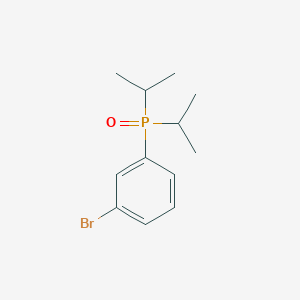

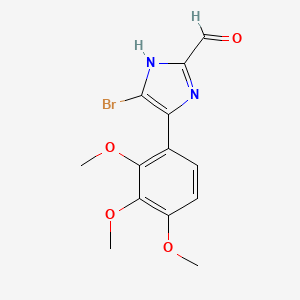
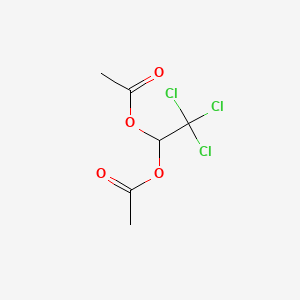
![[2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride](/img/structure/B15336807.png)
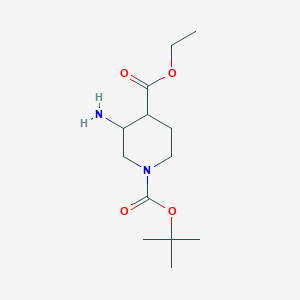
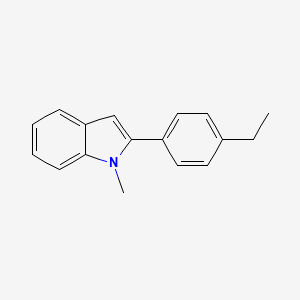
![6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
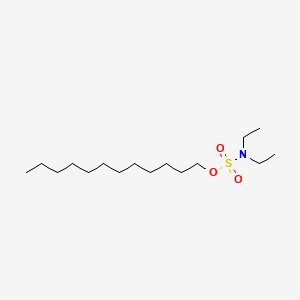
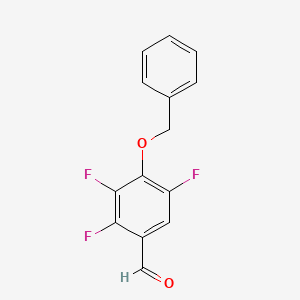
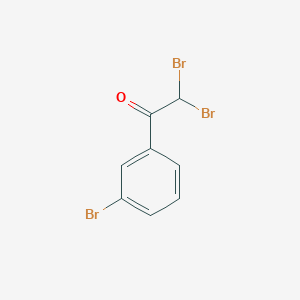

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336845.png)
